4-Chloro-2,6-diacetylpyridine 4-Chloro-2,6-diacetylpyridine
Brand Name: Vulcanchem
CAS No.: 195967-10-3
VCID: VC21307398
InChI: InChI=1S/C9H8ClNO2/c1-5(12)8-3-7(10)4-9(11-8)6(2)13/h3-4H,1-2H3
SMILES: CC(=O)C1=CC(=CC(=N1)C(=O)C)Cl
Molecular Formula: C9H8ClNO2
Molecular Weight: 197.62 g/mol

4-Chloro-2,6-diacetylpyridine

CAS No.: 195967-10-3

Cat. No.: VC21307398

Molecular Formula: C9H8ClNO2

Molecular Weight: 197.62 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2,6-diacetylpyridine - 195967-10-3

Specification

CAS No. 195967-10-3
Molecular Formula C9H8ClNO2
Molecular Weight 197.62 g/mol
IUPAC Name 1-(6-acetyl-4-chloropyridin-2-yl)ethanone
Standard InChI InChI=1S/C9H8ClNO2/c1-5(12)8-3-7(10)4-9(11-8)6(2)13/h3-4H,1-2H3
Standard InChI Key HVWKKCHGZJFEQD-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC(=N1)C(=O)C)Cl
Canonical SMILES CC(=O)C1=CC(=CC(=N1)C(=O)C)Cl

Introduction

Physical and Chemical Properties

4-Chloro-2,6-diacetylpyridine exhibits distinct physicochemical properties that determine its behavior in various chemical environments. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 4-Chloro-2,6-diacetylpyridine

PropertyValue
CAS Registry Number195967-10-3
Molecular FormulaC₉H₈ClNO₂
Molecular Weight197.62 g/mol
IUPAC Name1-(6-acetyl-4-chloropyridin-2-yl)ethanone
Standard InChIInChI=1S/C9H8ClNO2/c1-5(12)8-3-7(10)4-9(11-8)6(2)13/h3-4H,1-2H3
Standard InChIKeyHVWKKCHGZJFEQD-UHFFFAOYSA-N
SMILES NotationCC(=O)C1=CC(=CC(=N1)C(=O)C)Cl
PubChem Compound ID10821768
Physical AppearanceCrystalline solid
SolubilitySoluble in organic solvents including methanol, ethanol, acetone, chloroform; limited solubility in water

The compound possesses two carbonyl groups attached to the pyridine ring, making it a potential bidentate or tridentate ligand in coordination chemistry. The electronegative chlorine atom at position 4 affects the electron distribution within the aromatic ring, influencing the reactivity and chemical behavior of the compound.

Synthesis Methods

While direct synthesis information for 4-Chloro-2,6-diacetylpyridine is limited in the provided sources, similar compounds like 2,6-diacetylpyridine (DAP) provide insight into potential synthetic routes. These can be adapted to incorporate the chlorine substituent at position 4.

Chemical Reactivity and Transformations

The structure of 4-Chloro-2,6-diacetylpyridine presents multiple reactive sites, enabling various chemical transformations of interest to synthetic chemists.

Derivative Formation

The reactivity of the acetyl groups makes 4-Chloro-2,6-diacetylpyridine a potential precursor for the synthesis of more complex structures. By analogy with similar compounds described in search result , the acetyl groups could potentially be converted to hydrazides, which could further react with aldehydes to form Schiff bases . These derivative structures might exhibit interesting biological activities, as suggested by the antibacterial and antifungal properties reported for similar compounds in the literature.

A comparative table of related derivatives, based on the information from search result , is presented in Table 2.

Compound TypeCore StructureFunctional GroupsPotential Applications
4-Chloro-2,6-diacetylpyridinePyridine with Cl at position 4Two acetyl groups at positions 2,6Precursor for ligands and active compounds
2,6-Bis-carboxamide pyridine estersPyridineCarboxamide and ester groupsIntermediate compounds
Pyridine-bridged 2,6-bis-carboxamide hydrazidesPyridineCarboxamide and hydrazide groupsModerate antimicrobial activity
Schiff bases of pyridine derivativesPyridineVarious (methoxy, chloro, etc.)Significant antimicrobial activity

This comparison suggests potential development pathways for 4-Chloro-2,6-diacetylpyridine, particularly for creating derivatives with biological activity through modification of the acetyl groups .

Applications in Coordination Chemistry

The structure of 4-Chloro-2,6-diacetylpyridine makes it particularly suitable for applications in coordination chemistry. Similar pyridine derivatives have been extensively studied for their ability to form complexes with various metal ions.

Ligand Properties

4-Chloro-2,6-diacetylpyridine can function as a multidentate ligand, potentially coordinating through:

  • The pyridine nitrogen (central donor atom)

  • The two carbonyl oxygen atoms from the acetyl groups

  • Possible involvement of the chlorine atom in secondary interactions

This coordination behavior could lead to the formation of stable metal complexes with interesting structural and electronic properties. The chlorine substituent would modify the electronic characteristics of the pyridine ring compared to unsubstituted 2,6-diacetylpyridine, potentially altering the binding strength and selectivity toward different metal ions.

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